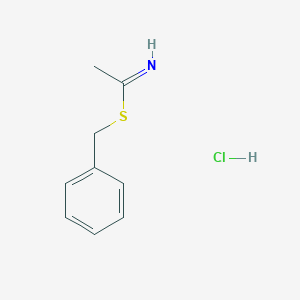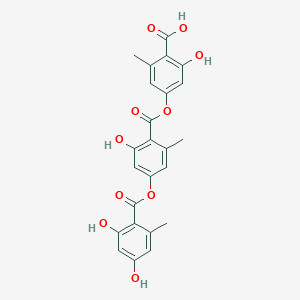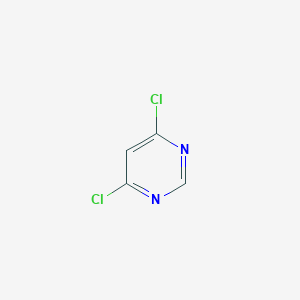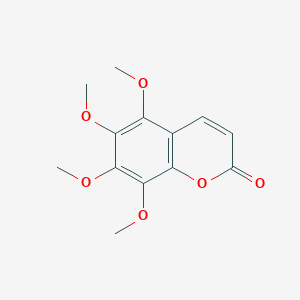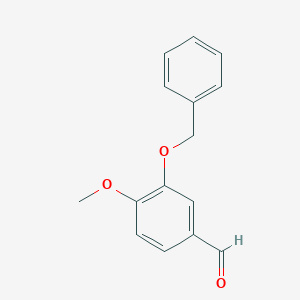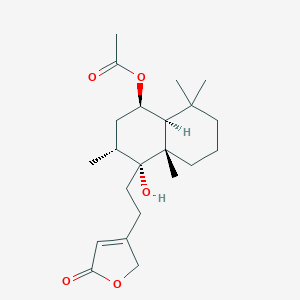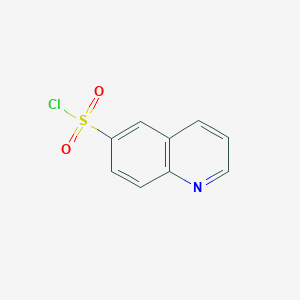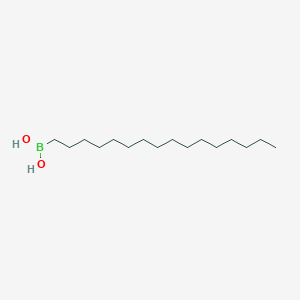
Hexadecylboronic Acid
Übersicht
Beschreibung
Hexadecylboronic Acid is a boronic acid derivative with the molecular formula C16H35BO2 . It has a molecular weight of 270.26 .
Synthesis Analysis
The synthesis of Hexadecylboronic Acid involves the reaction of hexadecanyl bromide with magnesium and iodine in diethyl ether, followed by a reaction with Trimethyl borate in diethyl ether at -78 to 20 degrees Celsius in an inert atmosphere .Molecular Structure Analysis
The molecular structure of Hexadecylboronic Acid is characterized by a boronic acid group attached to a hexadecyl chain . The InChI code for Hexadecylboronic Acid is 1S/C16H35BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h18-19H,2-16H2,1H3 .Chemical Reactions Analysis
Hexadecylboronic Acid has been used in the synthesis of complex boronic acids . It has also been involved in the synthesis of Hexadecylboron-Capped Cobalt (II) Hexachloroclathrochelate and its Diamagnetic Iron (II)-Encapsulating Analogue .Wissenschaftliche Forschungsanwendungen
Cardiology and Radiology : 123l-hexadecenoic acid is beneficial for estimating regional myocardial perfusion and differentiating viable ischemic tissue from infarcted tissue. This application is particularly useful for stress-free imaging in patients with angina (Poe et al., 1977).
Plant Science : In citrus roots, hexanoic acid triggers defensive responses by altering molecular pathways and enhancing volatile compound emissions, thus contributing to plant defense mechanisms (Llorens et al., 2016).
Food Preservation : Compounds like hexanal and hexyl acetate, derived from hexanoic acid, are effective in extending the shelf life and improving hygienic safety of fresh-sliced apples by inhibiting pathogen microorganisms (Lanciotti et al., 2003).
Paper Manufacturing : Hexenuronic acids are crucial in the brightness development of chemical pulps during xylanase-aided bio-bleaching, affecting the bleaching efficiency of xylanase applications (Shatalov & Pereira, 2009).
Botany : Hexadeca-7,10,13-trienoic acid, found in the leaf lipids of various angiosperm species, concentrates in monogalactosyl diglyceride and diglyceride fractions (Jamieson & Reid, 1971).
Agricultural Pathology : Application of hexanoic acid as a resistance inducer in tomato plants alters pathogen behavior by preventing symptoms and controlling bacterial growth (Scalschi et al., 2014).
Chemistry and Materials Science : Hexadecylboron-capped compounds, such as in iron and cobalt(II) hexachloroclathrochelates, exhibit interesting properties like temperature-induced spin-crossover and crystal-to-crystal phase transitions, indicating potential applications in molecular electronics (Vologzhanina et al., 2015).
Oncology : Hexadecylphosphocholine shows potential as a topical treatment for cutaneous lymphomas (Dummer et al., 1993) and exhibits antineoplastic activity against leukemia and mammary carcinomas (Unger et al., 1989).
Biotechnology : Biotransformation in microreactors using yeast cells and ADH can improve the yield, quality, and purity of hexanal and hexanoic acid for food and cosmetic applications (Šalić et al., 2013).
Zukünftige Richtungen
Boronic acids, including Hexadecylboronic Acid, have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even as sensors and delivery systems . This suggests that there is potential for future research and development in this area .
Eigenschaften
IUPAC Name |
hexadecylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h18-19H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIYHMNEFXWVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCCCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470062 | |
| Record name | Hexadecylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecylboronic Acid | |
CAS RN |
101433-38-9 | |
| Record name | Hexadecylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



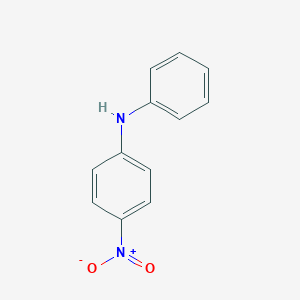
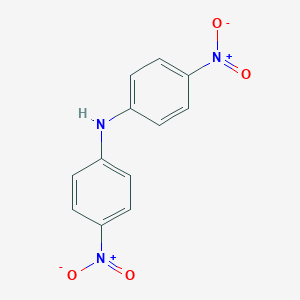
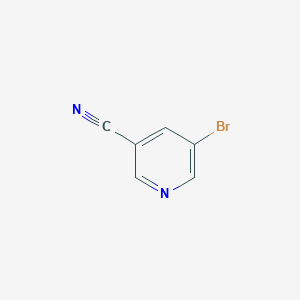
![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)
